Cas no 2096329-71-2 (3-Morpholinophenylboronic acid hydrobromide)

3-Morpholinophenylboronic acid hydrobromide is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of biaryl and heteroaryl compounds. The morpholine substituent enhances solubility and stability, making it advantageous for use in organic and medicinal chemistry applications. Its hydrobromide salt form improves handling and storage characteristics while maintaining reactivity. This compound is particularly valuable in pharmaceutical research for constructing complex molecular architectures. High purity and consistent performance ensure reliable results in catalytic transformations. Suitable for use under inert conditions, it demonstrates compatibility with a range of palladium catalysts and reaction conditions.
3-Morpholinophenylboronic acid hydrobromide structure
2096329-71-2 structure
Product Name:3-Morpholinophenylboronic acid hydrobromide
CAS No:2096329-71-2
MF:C10H15BBrNO3
MW:287.946002244949
MDL:MFCD18434433
CID:4637776
Update Time:2025-06-08

3-Morpholinophenylboronic acid hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 3-Morpholinophenylboronic acid hydrobromide
    • (3-morpholin-4-ylphenyl)boronic acid;hydrobromide
    • C10H14BNO3.BrH
    • (3-Morpholinophenyl)boronic acid hydrobromide
    • Y2600
    • MDL: MFCD18434433
    • Inchi: 1S/C10H14BNO3.BrH/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12;/h1-3,8,13-14H,4-7H2;1H
    • InChI Key: BXKANEVQSXHKPC-UHFFFAOYSA-N
    • SMILES: Br.O1CCN(C2C=CC=C(B(O)O)C=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 197
  • Topological Polar Surface Area: 52.9

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3-Morpholinophenylboronic acid hydrobromide Suppliers

Amadis Chemical Company Limited
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(CAS:2096329-71-2)3-Morpholinophenylboronic acid hydrobromide
Order Number:A1146800
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:05
Price ($):1228.0
Email:sales@amadischem.com

Additional information on 3-Morpholinophenylboronic acid hydrobromide

Introduction to 3-Morpholinophenylboronic Acid Hydrobromide (CAS No. 2096329-71-2) and Its Emerging Applications in Chemical Biology and Medicine

3-Morpholinophenylboronic acid hydrobromide, with the chemical identifier CAS No. 2096329-71-2, is a specialized boronic acid derivative that has garnered significant attention in the fields of chemical biology and pharmaceutical research. Boronic acids are well-known for their unique ability to form reversible covalent bonds with diols, a property that has been leveraged in various applications, including drug discovery, diagnostics, and material science. The introduction of the morpholine group into the phenylboronic acid framework enhances its solubility and stability, making it a promising candidate for medicinal chemistry applications.

The structure of 3-Morpholinophenylboronic acid hydrobromide consists of a phenyl ring substituted with a morpholine moiety at the 3-position, connected to a boronic acid functional group. This configuration imparts distinct chemical and biological properties that make it particularly useful in the design of novel therapeutic agents. The boronic acid moiety is known to interact selectively with sugars and other diol-containing molecules, which has been exploited in the development of enzymes inhibitors and lectin mimics. The hydrobromide salt form enhances the compound's solubility in aqueous solutions, facilitating its use in biological assays and pharmaceutical formulations.

In recent years, 3-Morpholinophenylboronic acid hydrobromide has been extensively studied for its potential in modulating various biological pathways. One of the most promising areas of research is its application as an inhibitor of glycosidases, which are enzymes involved in carbohydrate metabolism. These enzymes play crucial roles in numerous physiological processes, including cell signaling, immune responses, and pathogen infections. By inhibiting glycosidases, 3-Morpholinophenylboronic acid hydrobromide has shown promise in preclinical studies as a therapeutic agent for conditions such as bacterial infections and inflammatory diseases.

Moreover, the compound has been explored for its role in targeted drug delivery systems. Boron-containing compounds have been utilized in boron neutron capture therapy (BNCT), a novel approach for treating cancer by selectively destroying malignant cells using boron isotopes and neutron irradiation. The morpholine-substituted boronic acid derivative has been investigated as a potential carrier for boron delivery to tumors, improving the efficacy of BNCT while minimizing side effects.

Recent advancements in synthetic chemistry have enabled the development of more sophisticated derivatives of 3-Morpholinophenylboronic acid hydrobromide, enhancing its pharmacological properties. For instance, modifications to the morpholine ring have led to improved binding affinity and selectivity for specific biological targets. These derivatives are being tested in clinical trials for their potential as antiviral agents, particularly against RNA viruses such as influenza and SARS-CoV-2. The ability of these compounds to inhibit viral glycosylation pathways offers a novel strategy for antiviral therapy.

The compound's versatility also extends to its use as a chelating agent in coordination chemistry. Boronic acids can form stable complexes with metal ions, which has applications in catalysis and material science. In particular, 3-Morpholinophenylboronic acid hydrobromide has been used to develop metal-organic frameworks (MOFs) with tailored properties for gas storage and separation applications. These MOFs exhibit high selectivity for small molecules such as CO₂ and H₂, making them valuable in environmental remediation technologies.

In conclusion, 3-Morpholinophenylboronic acid hydrobromide (CAS No. 2096329-71-2) represents a significant advancement in the field of chemical biology and medicine. Its unique structural features and functional properties make it a versatile tool for drug discovery, diagnostics, and material science applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:2096329-71-2)3-Morpholinophenylboronic acid hydrobromide
A1146800
Purity:99%
Quantity:5g
Price ($):1228.0
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